molecular formula C17H13N3O2 B5642880 3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine

Cat. No.: B5642880
M. Wt: 291.30 g/mol
InChI Key: RLZNVPGJFLCOLR-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine is a heterocyclic compound that combines the structural features of benzimidazole and chromenimine. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while chromenimine is a derivative of chromene with an imine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 1,2-diaminobenzene with 8-methoxy-2-formylchromene under acidic or basic conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The benzimidazole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, while the chromenimine part can participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes, inhibit the proliferation of cancer cells, or disrupt the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine is unique due to the combination of benzimidazole and chromenimine moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-21-14-8-4-5-10-9-11(16(18)22-15(10)14)17-19-12-6-2-3-7-13(12)20-17/h2-9,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZNVPGJFLCOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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